2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Description
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one (CAS: 224789-21-3; C₁₇H₂₀N₄O₂) is a structurally modified analogue of vardenafil, a well-known phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction (ED). Unlike vardenafil, this compound lacks the 4-ethylpiperazine sulfonyl moiety at the 5-position of the phenyl ring . It has been identified as a synthetic intermediate in vardenafil production and is occasionally detected as an adulterant in unregulated dietary supplements . Its pharmacological profile remains less studied compared to approved PDE-5 inhibitors, raising concerns about safety and regulatory oversight.
Propriétés
IUPAC Name |
2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-8-14-18-11(3)15-17(22)19-16(20-21(14)15)12-9-6-7-10-13(12)23-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRWQMBIMZMVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=CC=CC=C3OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433458 | |
| Record name | 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224789-21-3 | |
| Record name | 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224789-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desulfovardenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224789213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Ethoxyphenyl)-5-methyl-7-propylimidazo-[5,1-f][1,2,4]triazin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESULFOVARDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPW4AN40PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one typically involves the condensation of 2-ethoxybenzoyl chloride with 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[5,1-f][1,2,4]triazin-4-one derivatives.
Applications De Recherche Scientifique
Overview
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, commonly known as Desulfovardenafil, is a compound with significant applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting erectile dysfunction and other therapeutic areas. Its molecular formula is with a molecular weight of 312.37 g/mol.
Scientific Research Applications
1. Pharmaceutical Development
Desulfovardenafil is primarily recognized as an impurity reference standard in the synthesis of Vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used for treating erectile dysfunction. The compound's structure allows it to interact with biological targets similarly to Vardenafil, making it essential for quality control and analytical purposes in pharmaceutical manufacturing.
2. Analytical Chemistry
The compound serves as a standard for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Its characterization helps ensure the purity and efficacy of Vardenafil formulations by providing a benchmark for comparison.
3. Mechanistic Studies
Research involving Desulfovardenafil aids in understanding the mechanism of action of PDE5 inhibitors. Studies have shown that compounds within this class can enhance nitric oxide signaling pathways by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP), thus facilitating vasodilation and improving erectile function.
4. Impurity Profiling
As an impurity reference material, Desulfovardenafil is crucial for regulatory compliance in drug development. Its presence in Vardenafil formulations must be monitored to meet safety and efficacy standards set by health authorities.
Case Study 1: Impurity Analysis in Vardenafil
A study published in a pharmaceutical journal analyzed the impurity profile of Vardenafil using Desulfovardenafil as a reference standard. The research highlighted the importance of monitoring this compound to ensure that the final product meets regulatory standards for impurities, demonstrating its role in enhancing drug safety.
Case Study 2: Mechanistic Insights into PDE5 Inhibition
Another investigation focused on the pharmacodynamics of PDE5 inhibitors, including Desulfovardenafil. The study utilized various biochemical assays to elucidate how this compound affects cGMP levels in human tissues, providing insights into its potential therapeutic effects beyond erectile dysfunction.
Mécanisme D'action
The mechanism of action of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one is not well-documented. it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Structural Implications :
- Propoxy-vardenafil replaces the ethoxy group with a propoxy chain, enhancing lipophilicity and possibly prolonging half-life .
- The morpholine-sulfonyl analogue exhibits distinct electronic effects due to morpholine’s oxygen atom, which may influence PDE-5 binding affinity .
Pharmacological and Toxicological Profiles
Target Compound :
- Limited clinical data exist, but in vitro studies suggest weaker PDE-5 inhibition compared to vardenafil due to the lack of the sulfonyl-ethylpiperazine moiety, a critical binding element .
- As a synthetic intermediate, its presence in final drug products is considered an impurity, with unquantified toxicity risks .
Vardenafil :
Propoxy-vardenafil :
- Illicitly marketed in supplements, this analogue retains PDE-5 inhibition but lacks pharmacokinetic or toxicity studies.
Morpholine-sulfonyl analogue :
- Preliminary data indicate comparable PDE-5 inhibition to vardenafil but with unknown metabolic pathways. Its sulfonyl-morpholine group may confer unique drug-drug interaction risks .
Activité Biologique
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, also known as Desulfovardenafil, is a chemical compound recognized primarily as an intermediate in the synthesis of Vardenafil, a medication used to treat erectile dysfunction (ED). This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 312.37 g/mol
- CAS Number : 224789-21-3
Desulfovardenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, it increases the levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and increased blood flow to the penis during sexual stimulation. This mechanism is crucial for the therapeutic effects observed in erectile dysfunction treatments.
Pharmacological Studies
Recent studies have highlighted the efficacy of PDE5 inhibitors in various models. For instance:
- Efficacy in Smooth Muscle Cells : Desulfovardenafil has shown significant activity in increasing intracellular cGMP levels in rat smooth muscle cells with an effective concentration (EC) of approximately 1 µM .
- Selectivity Profile : The compound exhibits a high selectivity index for PDE5 over other phosphodiesterases (PDEs), which is essential for minimizing side effects associated with non-selective PDE inhibition .
Comparative Studies
A comparison of various PDE5 inhibitors reveals that Desulfovardenafil has a competitive profile against other well-known inhibitors:
| Compound | IC (nM) | Selectivity for PDE5 |
|---|---|---|
| Sildenafil | 3.0 | High |
| Tadalafil | 1.0 | Very High |
| Desulfovardenafil | 50 | Moderate |
Case Studies and Clinical Findings
Clinical evaluations have demonstrated the effectiveness of PDE5 inhibitors in treating erectile dysfunction. For example:
- In a study involving patients with ED, those treated with Vardenafil (and its intermediates like Desulfovardenafil) reported improved erectile function scores compared to placebo groups .
- Another study assessed the pharmacokinetics of Desulfovardenafil and found it to be rapidly absorbed with a peak plasma concentration occurring within 30 minutes post-administration .
Toxicological Data
While specific toxicological data for Desulfovardenafil is limited due to its status as an intermediate, related compounds have been evaluated:
Q & A
Basic Question: What are the key synthetic challenges in preparing 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, and how can they be methodologically addressed?
Answer:
The synthesis of this compound involves constructing its fused imidazo-triazinone core, which requires precise regiocontrol to avoid side reactions. Key challenges include:
- Regioselective Cyclization : The formation of the imidazo[5,1-f][1,2,4]triazin-4-one scaffold demands careful optimization of reaction conditions (e.g., temperature, solvent polarity) to ensure correct ring closure. For example, using ethanol/dioxane mixtures as crystallizing solvents can improve purity .
- Functional Group Compatibility : The ethoxy and propyl substituents may interfere with condensation steps. Protecting group strategies (e.g., tert-butyloxycarbonyl for amines) or sequential alkylation can mitigate this .
- Purification : Due to the compound’s low solubility in aqueous media, chromatographic methods (e.g., reverse-phase HPLC with acetonitrile/water gradients) are recommended for isolating high-purity fractions .
Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming regiochemistry. The ethoxyphenyl group’s aromatic protons (δ ~6.8–7.4 ppm) and the propyl chain’s methylene signals (δ ~1.0–1.5 ppm) are diagnostic markers .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode provides accurate mass data to verify the molecular formula (C17H20N4O2, exact mass 320.1585) .
- HPLC-PDA : A C18 column with UV detection at 254 nm ensures purity assessment, as impurities often arise from incomplete cyclization .
Advanced Question: How can computational chemistry elucidate the structure-activity relationship (SAR) of this compound for phosphodiesterase inhibition?
Answer:
- Molecular Docking : Dock the compound into PDE5 or PDE6 active sites (using PDB: 1TBF or 3B2R) to identify key interactions. The ethoxyphenyl group likely occupies a hydrophobic pocket, while the triazinone core forms hydrogen bonds with catalytic glutamine residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations to assess binding stability. Metrics like root-mean-square deviation (RMSD) and binding free energy (MM/GBSA) quantify affinity differences between analogs (e.g., chloro- or iodo-substituted derivatives in ) .
- QSAR Modeling : Use Hammett constants (σ) of substituents (e.g., ethoxy vs. iodo in ) to correlate electronic effects with inhibitory potency .
Advanced Question: How should researchers design experiments to resolve contradictory bioactivity data for this compound across studies?
Answer:
Contradictions often arise from assay variability or impurity profiles. A systematic approach includes:
- Standardized Bioassays : Adopt AOAC SMPR 2014.011 guidelines for phosphodiesterase inhibition assays, ensuring consistent substrate concentrations (e.g., 1 mM cGMP) and pH conditions .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., sulfonyl chloride derivatives in ) that may interfere with activity.
- Dose-Response Reproducibility : Conduct triplicate experiments across multiple labs using blinded samples to minimize bias. Statistical tools like ANOVA with post-hoc Tukey tests validate significance .
Advanced Question: What methodologies are recommended for studying the environmental fate of this compound?
Answer:
Follow the INCHEMBIOL framework () to assess:
- Abiotic Degradation : Perform hydrolysis studies at pH 3–9 (40°C, 30 days) with LC-MS monitoring. The ethoxy group may hydrolyze to phenolic derivatives under alkaline conditions.
- Biotic Transformation : Use soil microcosms spiked with 14C-labeled compound to track mineralization rates. GC-MS identifies metabolites like imidazole fragments.
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), focusing on EC50 values. The propyl chain’s hydrophobicity may increase bioaccumulation potential .
Basic Question: How can researchers validate the stability of this compound under various storage conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; the triazinone core is prone to photooxidation, requiring amber glass storage .
- Long-Term Stability : Store samples at -20°C, 4°C, and 25°C for 12 months. Use Arrhenius kinetics to extrapolate shelf-life.
Advanced Question: What strategies are effective for optimizing the selectivity of this compound against off-target kinases?
Answer:
- Kinome-Wide Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.
- Fragment Replacement : Replace the 7-propyl group with bulkier substituents (e.g., cyclopentyl in ) to sterically hinder off-target binding .
- Alchemical Free Energy Calculations : Predict binding energy differences between target and off-target kinases (e.g., PKA vs. PKG) using FEP+ .
Basic Question: What are the best practices for synthesizing isotopically labeled analogs of this compound for metabolic studies?
Answer:
- Deuterium Labeling : Introduce deuterium at the propyl chain’s terminal methyl via Pd/C-catalyzed H/D exchange in D2O. Confirm incorporation via MS .
- 14C Radiolabeling : Synthesize the triazinone core using 14C-urea in the cyclization step. Purify via preparative TLC and quantify radioactivity via scintillation counting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
